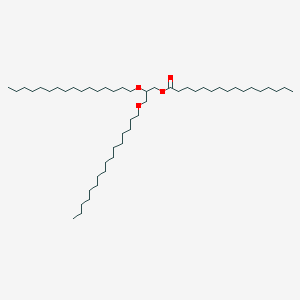

2,3-Dihexadecoxypropyl hexadecanoate

Description

2,3-Dihexadecanoyloxypropyl hexadecanoate, also referred to as tripalmitin or 1,2,3-tri-O-palmitoylglycerol, is a triglyceride comprising a glycerol backbone esterified with three hexadecanoic acid (palmitic acid) chains. Its molecular formula is C₅₁H₉₈O₆, with an average molecular weight of 807.3 g/mol . This compound is structurally related to mono- and diglycerides and is commonly used in lipid-based drug delivery systems due to its stability and biocompatibility .

Key synonyms include:

Properties

CAS No. |

10322-42-6 |

|---|---|

Molecular Formula |

C51H102O4 |

Molecular Weight |

779.4 g/mol |

IUPAC Name |

2,3-dihexadecoxypropyl hexadecanoate |

InChI |

InChI=1S/C51H102O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-53-48-50(54-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)49-55-51(52)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 |

InChI Key |

WZHJOGARONOIGB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 2,3-dihexadecanoyloxypropyl hexadecanoate with structurally related glycerol esters:

Research Findings and Industrial Relevance

- Drug Delivery: Tripalmitin’s high stability makes it ideal for controlled-release formulations, while monopalmitin’s amphiphilic nature enhances bioavailability of hydrophobic drugs .

- Antimicrobial Agents: Monoesters with unsaturated fatty acids (e.g., linoleate) show superior activity due to increased membrane disruption .

- Stereochemical Variants: Enantiomers like (S)-2,3-dihydroxypropyl hexadecanoate (CAS 32899-41-5) are studied for chiral specificity in enzymatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.